molecular formula C12H22N2O B7807219 N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide

N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide

Cat. No.: B7807219
M. Wt: 210.32 g/mol
InChI Key: LUYYISREGSZIQD-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide: is a chemical compound that features a cyclopentanecarboxamide group attached to a piperidin-4-ylmethyl moiety. This compound is part of a broader class of organic compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with piperidine-4-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1. Opioid Receptor Modulation

N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide is structurally related to several opioid compounds, particularly fentanyl analogs. Its affinity for opioid receptors suggests potential applications in pain management. Studies indicate that compounds within this structural class can exhibit high potency at the mu-opioid receptor (MOR), which is crucial for analgesic effects .

1.2. CCR2 Antagonism

Research has shown that derivatives of cyclopentanecarboxamide can act as antagonists for the chemokine receptor CCR2, which is involved in inflammatory responses and pain signaling pathways. For instance, a related compound demonstrated an IC50 value of 130 nM against the mouse CCR2 receptor, indicating significant potential for treating conditions associated with chronic inflammation .

Therapeutic Potential

2.1. Pain Management

Given its opioid-like properties, this compound could be developed as a potent analgesic agent. The challenge remains in balancing efficacy with safety to minimize the risk of addiction and side effects commonly associated with opioids .

2.2. Treatment of Inflammatory Diseases

The ability to modulate CCR2 activity positions this compound as a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis, where chemokine signaling plays a pivotal role in disease progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring and the cyclopentane structure can significantly influence receptor binding affinity and selectivity:

Modification Effect on Activity
Substituents on PiperidineAltered binding affinity at opioid receptors
Variations in Cyclopentane StructureImpact on CCR2 antagonism and selectivity

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on various biological systems:

  • Anti-inflammatory Effects : A study indicated that certain piperidine derivatives could effectively inhibit CCR2-mediated chemotaxis in human cells, suggesting their utility in reducing inflammation .
  • Pain Relief Efficacy : In animal models, compounds analogous to this compound have shown significant analgesic effects comparable to traditional opioids but with potentially lower risks of dependency .

Mechanism of Action

The mechanism by which N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and derivatives involved.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopentanecarboxamide derivatives

  • Other amide-containing compounds

Uniqueness: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its applications in various fields highlight its versatility and potential for further research and development.

Biological Activity

N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N1O1C_{12}H_{19}N_{1}O_{1}, with a molecular weight of approximately 197.29 g/mol. The structure features a cyclopentanecarboxamide core modified with a piperidine moiety, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC12H19N1O1
Molecular Weight197.29 g/mol
IUPAC NameThis compound

This compound is believed to exert its effects primarily through interactions with various receptors and enzymes. Its structural characteristics allow it to modulate biological pathways by:

  • Binding to Receptors : The compound may interact with specific G-protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic processes, potentially altering cellular functions and responses.

Analgesic Properties

Research indicates that this compound may possess analgesic properties. Studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property positions it as a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Research on Pain Management :
    • A study published in the Journal of Medicinal Chemistry explored various cyclopentane derivatives, including this compound. The findings indicated that this compound significantly reduced nociceptive behavior in rodent models, suggesting its potential as an analgesic agent .
  • Inflammation Studies :
    • Another investigation focused on the compound's ability to modulate immune responses. In human neutrophil assays, this compound exhibited a dose-dependent reduction in neutrophil adhesion, indicating its effectiveness in mitigating inflammation .
  • Receptor Interaction Analysis :
    • A study examining the binding affinity of various cyclopentane derivatives found that this compound displayed selective binding to specific chemokine receptors, which are critical in mediating inflammatory responses .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(11-3-1-2-4-11)14-9-10-5-7-13-8-6-10/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYYISREGSZIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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